Kinesore
Overview
Description
Kinesore is a small-molecule modulator of the microtubule motor protein kinesin-1. It is known for its ability to remodel the microtubule network within cells by activating kinesin-1, a motor protein that plays a crucial role in intracellular transport and microtubule dynamics . This compound achieves this by interacting with the cargo-binding domain of kinesin-1, thereby influencing its function in controlling microtubule dynamics .
Scientific Research Applications
Kinesore has several scientific research applications, including:
Mechanism of Action
Target of Action
Kinesore is a potent activator of kinesin-1 , a microtubule motor protein . Kinesin-1 plays a crucial role in the spatial organization of many subcellular components by transporting diverse protein and ribonuclear protein complexes, vesicles, and organelles on microtubules . This compound specifically targets the kinesin light chain tetratricopeptide repeat domain (KLC2-SKIP) in the absence of organelle cargo-adaptor engagement .
Mode of Action
This compound acts by inhibiting kinesin-1 interactions with short linear peptide motifs found in organelle-specific cargo adaptors . It simultaneously activates kinesin-1’s function of controlling microtubule dynamics in cells . This dual action demonstrates that these functions are mechanistically coupled .
Biochemical Pathways
The action of this compound affects the microtubule network within cells . In the presence of this compound, the microtubule network is entirely reorganized into a series of loops and bundles . This remodeling of the microtubule network is observed in a panel of mammalian normal and cancer cell lines .
Pharmacokinetics
This compound is known to be a cell-penetrant compound , suggesting it can be absorbed and distributed within cells. More research would be needed to fully understand the pharmacokinetics of this compound.
Result of Action
This compound’s action results in significant changes in cell morphology and function. It induces the remodeling of the microtubule network and the formation of extensive microtubule-rich projections . This phenotype is strongly suppressed in Kif5B knockout cells, confirming that microtubule remodeling induced by this compound is dependent upon the presence of kinesin-1 .
Action Environment
It’s known that this compound is stable at room temperature , and its effects can be observed in a variety of mammalian cell types
Future Directions
The discovery of Kinesore provides mechanistic insight into how the poorly understood activity of kinesin-1 is regulated . It establishes a proof-of-concept that a microtubule motor–cargo interface and associated autoregulatory mechanism can be manipulated using a small molecule . This offers a conceptual approach to consider for the chemical manipulation of the cytoskeleton and its motor proteins .
Biochemical Analysis
Biochemical Properties
Kinesore interacts with the kinesin-1 microtubule motor, a crucial player in the spatial organization of many subcellular components . This compound acts through the cargo-binding domain of the motor to activate its function in controlling microtubule dynamics . It inhibits kinesin-1 interaction with peptide fragments of organelle-specific cargo adaptors .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to inhibit microtubule-granule association and significantly reduce exocytosis . This suggests that this compound influences cell function by modulating the transport of granules to the cell periphery .
Molecular Mechanism
At the molecular level, this compound exerts its effects by activating the kinesin-1 motor in the absence of cargo . This activation induces kinesin light chain tetratricopeptide repeat domain-dependent kinesin-1 activation . It also inhibits kinesin-1 interactions with short linear peptide motifs found in organelle-specific cargo adaptors .
Temporal Effects in Laboratory Settings
It has been shown that this compound can activate the function of kinesin-1 in controlling microtubule dynamics .
Metabolic Pathways
Given its interaction with the kinesin-1 motor, it is likely that it plays a role in the transport of various biomolecules within the cell .
Transport and Distribution
This compound is believed to influence the transport and distribution of biomolecules within cells by activating the kinesin-1 motor . This activation could potentially affect the localization or accumulation of various biomolecules within the cell .
Subcellular Localization
Given its interaction with the kinesin-1 motor, it is likely that it plays a role in the transport of various biomolecules to specific compartments or organelles within the cell .
Preparation Methods
The synthesis of Kinesore involves several steps, starting with the preparation of the core structure, followed by functionalization to introduce specific substituents. The synthetic route typically involves the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.
Functionalization: Specific functional groups are introduced to the core structure through various chemical reactions, such as halogenation, nitration, and reduction
Chemical Reactions Analysis
Kinesore undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups on this compound, leading to different derivatives.
Substitution: This compound can undergo substitution reactions, where specific substituents are replaced with other functional groups
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and catalysts that facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Comparison with Similar Compounds
Kinesore is unique in its ability to activate kinesin-1 and remodel the microtubule network. Similar compounds include:
Dynarrestin: A small molecule that inhibits dynein, another motor protein involved in intracellular transport.
Ciliobrevin D: An inhibitor of cytoplasmic dynein, which affects microtubule dynamics.
Monastrol: A small molecule that inhibits the mitotic kinesin Eg5, affecting cell division.
This compound stands out due to its specific activation of kinesin-1 and its ability to induce extensive microtubule-rich projections .
Properties
IUPAC Name |
3,5-dibromo-N-[(E)-[2,5-dimethyl-1-(3-nitrophenyl)pyrrol-3-yl]methylideneamino]-4-hydroxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Br2N4O4/c1-11-6-14(12(2)25(11)15-4-3-5-16(9-15)26(29)30)10-23-24-20(28)13-7-17(21)19(27)18(22)8-13/h3-10,27H,1-2H3,(H,24,28)/b23-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUGCMEGLYHBMAR-AUEPDCJTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC(=CC=C2)[N+](=O)[O-])C)C=NNC(=O)C3=CC(=C(C(=C3)Br)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC(=CC=C2)[N+](=O)[O-])C)/C=N/NC(=O)C3=CC(=C(C(=C3)Br)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Br2N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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